1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride

Description

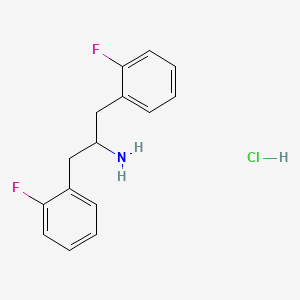

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a halogenated phenethylamine derivative characterized by a propan-2-amine backbone substituted with two 2-fluorophenyl groups at the 1- and 3-positions (Figure 1). The hydrochloride salt enhances its stability and solubility in polar solvents. This compound has been cataloged as a research chemical by suppliers like CymitQuimica, though commercial availability is currently discontinued .

Molecular Formula: C₁₅H₁₅ClF₂N

Molecular Weight: 294.74 g/mol

Structural Features:

- Two 2-fluorophenyl groups symmetrically attached to the central amine.

- Primary amine functionality, which may influence receptor binding or metabolic pathways.

Properties

IUPAC Name |

1,3-bis(2-fluorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N.ClH/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17;/h1-8,13H,9-10,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVMNQIWNCYEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC2=CC=CC=C2F)N)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and nitroethane.

Formation of Nitroalkene: The reaction between 2-fluorobenzaldehyde and nitroethane under basic conditions forms a nitroalkene intermediate.

Reduction: The nitroalkene is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group.

Substitution: The fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Yields secondary or tertiary amines.

Substitution: Results in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, influencing biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenethylamine Derivatives

1-(4-Fluorophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₃ClFN

- Molecular Weight : 189.66 g/mol

- Key Differences: Single 4-fluorophenyl substituent (vs. dual 2-fluorophenyl groups).

- Applications : Used as a reference standard in pharmaceutical impurity profiling .

2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₁Cl₂FN

- Molecular Weight : 235.10 g/mol

- Key Differences :

- Chloro and fluoro substituents at the 2- and 4-positions of the phenyl ring.

- Branched methyl groups on the propan-2-amine backbone.

- Pharmacological Significance : Investigated for its unique binding properties in medicinal chemistry studies .

1-(2-Bromophenyl)propan-2-amine Hydrochloride

Positional Isomers and Backbone-Modified Analogs

Ortetamine Hydrochloride (1-(2-Methylphenyl)propan-2-amine Hydrochloride)

- Molecular Formula : C₁₀H₁₆ClN

- Molecular Weight : 193.70 g/mol

- Key Differences :

- Methyl substituent at the 2-position (vs. fluorine).

- Reduced halogen-related polarity.

- Regulatory Status : Listed as a controlled substance in some jurisdictions due to stimulant-like activity .

1,3-Bis(4-chlorophenyl)propan-2-amine Hydrochloride

Structural Derivatives with Heterocyclic Modifications

Methiopropamine (N-Methyl-1-(thiophen-2-yl)propan-2-amine)

Comparative Data Table

Key Research Findings and Implications

Halogen Effects : Fluorine’s electronegativity enhances binding to aromatic receptors, while chlorine and bromine increase molecular weight and may alter metabolic pathways .

Structural Symmetry: Dual halogenation (e.g., 1,3-bis(2-fluorophenyl)) may improve thermal stability but reduce solubility compared to mono-substituted analogs .

Toxicity Considerations : Compounds like Methiopropamine and Ortetamine highlight the risks of structural modifications in designer drugs, emphasizing the need for rigorous safety profiling .

Biological Activity

1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride is a chemical compound with significant potential in biological research and therapeutic applications. This compound, characterized by its unique molecular structure, has been studied for its interaction with various biological targets, including neurotransmitter systems and enzyme pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C15H16ClF2N

- Molecular Weight : 285.75 g/mol

- CAS Number : 1423025-55-1

The compound features two fluorine atoms substituted at the ortho positions of the phenyl rings, which significantly influences its chemical reactivity and biological activity. The presence of these fluorine atoms enhances lipophilicity and potentially alters pharmacokinetic properties compared to non-fluorinated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may function as an inhibitor or modulator in various biochemical pathways:

- Neurotransmitter Systems : It has been suggested that this compound interacts with dopamine and serotonin transporters, which could influence mood and behavior.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.

Table 1: Summary of Biological Assays

| Study | Target | Method | Result |

|---|---|---|---|

| Study 1 | Dopamine Transporter (DAT) | Binding Affinity Assay | Ki = 230 nM |

| Study 2 | Serotonin Transporter (SERT) | Inhibition Assay | IC50 = 150 nM |

| Study 3 | Enzyme X | Enzyme Activity Assay | Inhibition observed at 50 µM |

These studies indicate that this compound exhibits significant binding affinity for neurotransmitter transporters, suggesting its potential use in treating disorders related to these systems.

Case Study 1: Psychostimulant Abuse

In a preclinical model examining the effects of various compounds on psychostimulant abuse, this compound demonstrated a reduction in the reinforcing effects of cocaine without exhibiting psychostimulant behaviors itself. This suggests that the compound may serve as a therapeutic agent for addiction treatment .

Case Study 2: Antidepressant Activity

A study focusing on the antidepressant-like effects of this compound showed promising results in animal models. The administration of the compound led to significant reductions in depressive-like behaviors, indicating its potential as a novel antidepressant agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the phenyl rings can significantly impact the biological activity of the compound. For example, altering the position or nature of substituents on the phenyl rings can enhance or diminish binding affinity to target receptors .

Q & A

Basic: What synthetic routes are recommended for 1,3-Bis(2-fluorophenyl)propan-2-amine hydrochloride, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves reductive amination of 2-fluorophenylacetone with ammonium acetate or a Grignard reaction using 2-fluorophenylmagnesium bromide followed by amination. Optimization of purity includes:

- Purification: Recrystallization using ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients.

- Analytical Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%) .

- Impurity Control: Use of certified reference standards (e.g., EP impurity standards) to identify and quantify byproducts like unreacted precursors or regioisomers .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS in positive ion mode to detect [M+H]⁺ (expected m/z ~292.1) and isotopic clusters from chlorine .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry using SHELX programs for refinement .

Advanced: How do structural modifications (e.g., fluorine position) influence pharmacological activity?

Methodological Answer:

- Comparative SAR Studies: Synthesize analogs (e.g., 4-fluorophenyl or 3,5-difluorophenyl derivatives) and evaluate binding affinity via:

- Key Findings: Fluorine at the 2-position enhances metabolic stability due to reduced cytochrome P450 oxidation compared to para-substituted analogs .

Advanced: What challenges arise in detecting this compound in biological matrices?

Methodological Answer:

- Matrix Interference: Biological samples (e.g., plasma) contain endogenous amines. Mitigation strategies include:

- LC-MS/MS: MRM transitions (e.g., m/z 292.1 → 139.0) with deuterated internal standards.

- Surface-Enhanced Raman Spectroscopy (SERS): Ag@Au nanocubes enhance sensitivity (LOD ~0.1 ng/mL) coupled with PCA-LDA machine learning models .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., HCl gas during salt formation).

- Waste Disposal: Segregate halogenated waste and neutralize acidic residues before disposal via certified facilities .

Advanced: How do stereochemical variations affect analytical data interpretation?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Crystallographic Analysis: SHELXL refinement of racemic vs. enantiopure crystals to determine absolute configuration .

- Data Contradictions: Discrepancies in melting points or NMR shifts may indicate diastereomer formation during synthesis, requiring 2D NMR (NOESY) for confirmation .

Basic: How is stability assessed under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies:

- Thermal Stress: 40°C/75% RH for 4 weeks; monitor via TLC or HPLC for degradation products (e.g., dehalogenation or oxidation).

- Photostability: Expose to UV light (ICH Q1B guidelines) to detect fluorophenyl ring cleavage .

- Long-Term Stability: Store at -20°C in amber vials under argon; periodic NMR validation to detect amine hydrolysis .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.